

Application Notes: Synthesis of 5-Nitroisatin via Electrophilic Nitration of Isatin

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Compound of Interest

Compound Name: 5-Nitroisatin

Cat. No.: B147319

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Introduction **5-Nitroisatin** is a versatile synthetic intermediate widely utilized in the development of various biologically active compounds, including potential antibacterial, antifungal, and anticonvulsant agents.[1] Its synthesis is typically achieved through the electrophilic aromatic substitution of isatin. The most common method involves the nitration of the isatin core using a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions.[1] This protocol details a standard laboratory procedure for the synthesis of **5-nitroisatin**, a critical building block for researchers in medicinal chemistry and drug development. Careful control of the reaction temperature is crucial for achieving high yields and purity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **5-nitroisatin** from isatin.

Parameter	Value	Reference
Reactants		
Isatin	14.7 g (0.1 mol)	[2]
Concentrated Sulfuric Acid	121 mL	[2]
Fuming Nitric Acid	4.2 mL	[2]
Product		
Compound Name	5-Nitroisatin	[1][2]
Molecular Formula	C ₈ H ₄ N ₂ O ₄	
Appearance	Orange-yellow to orange crystalline powder	[1][2]
Melting Point	~251 °C (with decomposition)	[1][2]
Reaction Outcome		
Theoretical Yield	19.2 g	
Actual Yield	15 g	[2]
Percentage Yield	85%	[2][3]

Experimental Protocol

Objective: To synthesize **5-Nitroisatin** by the nitration of isatin.

Materials:

- Isatin (14.7 g, 0.1 mol)
- Concentrated Sulfuric Acid (H₂SO₄, 121 mL)
- Fuming Nitric Acid (HNO₃, 4.2 mL)
- Crushed Ice (approx. 500 g)

- Distilled Water

Equipment:

- 500 mL beaker or flask
- Ice-salt bath
- Magnetic stirrer and stir bar
- Dropping funnel or pipette
- Large beaker (1 L) for quenching
- Büchner funnel and filter paper
- Vacuum flask

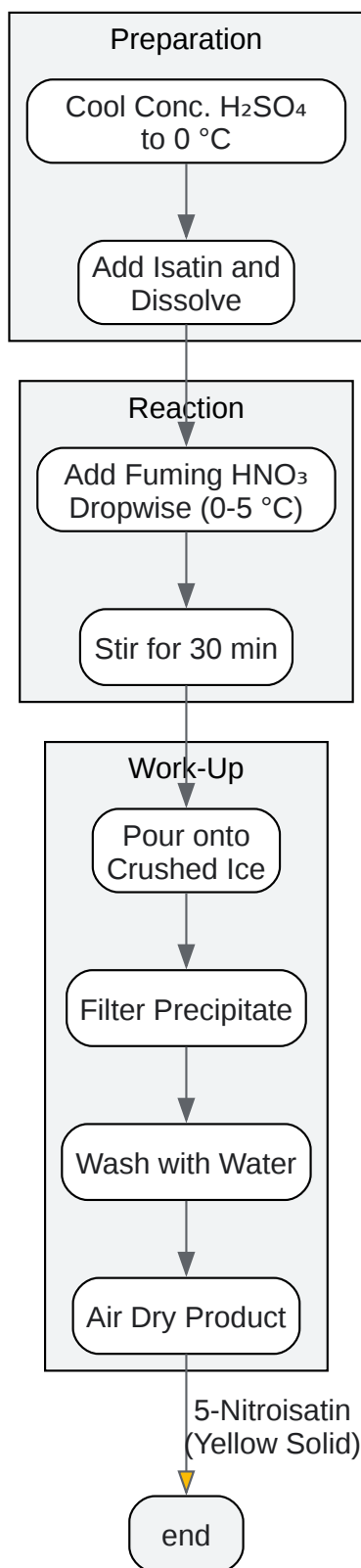
Procedure:

- Preparation of the Reaction Mixture: In a 500 mL flask, add concentrated H_2SO_4 (121 mL) and cool the flask to 0 °C using an ice-salt bath.[2]
- Dissolving Isatin: While stirring, slowly add isatin (14.7 g) to the cold sulfuric acid. Continue stirring until all the isatin has dissolved.[2]
- Nitration: Maintain the temperature of the reaction mixture between 0 °C and 5 °C. Using a dropping funnel, add fuming HNO_3 (4.2 mL) drop by drop to the stirred solution. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.[2]
- Reaction Time: After the complete addition of nitric acid, allow the reaction mixture to stand with stirring for approximately 30 minutes, ensuring the temperature remains low.[2]
- Quenching and Precipitation: Pour the reaction mixture slowly and carefully over 500 g of crushed ice in a large beaker. A yellow precipitate of **5-nitroisatin** will form immediately.[2]
- Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.[2]

- Washing and Drying: Wash the filtered precipitate thoroughly with cold distilled water to remove any residual acid. Air dry the product to a constant weight. The expected yield is approximately 15 g (85%).^[2]

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of **5-nitroisatin**.



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Caption: Workflow for the synthesis of **5-Nitroisatin** from isatin.

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